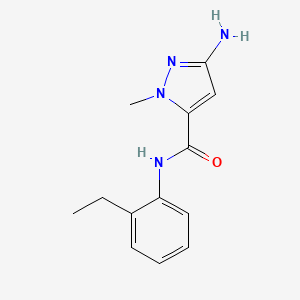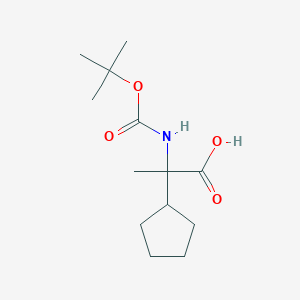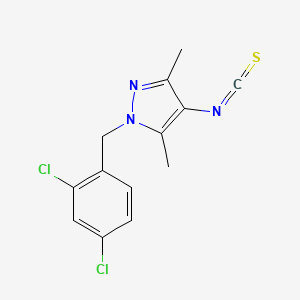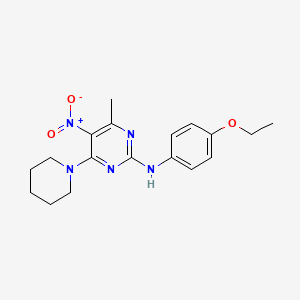![molecular formula C14H14N4O2 B2443437 N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2094734-34-4](/img/structure/B2443437.png)
N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure. The presence of the carboxamide, formyl, and nitrile groups would likely have a significant impact on the compound’s overall structure and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide and formyl groups are polar and could participate in various chemical reactions. The nitrile group could also be reactive, particularly in the presence of strong nucleophiles or reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-11(3-5-15)17-14(20)12-8-16-18-6-4-10(9-19)7-13(12)18/h4,6-9,11H,2-3H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPTZMMGKHWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=C2C=C(C=CN2N=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2443356.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)



![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)



![N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443377.png)